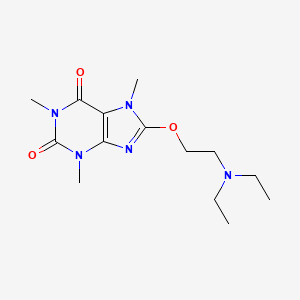![molecular formula C16H30O6S3Sn B13770708 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate CAS No. 68298-39-5](/img/structure/B13770708.png)
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including industrial and scientific research. This particular compound is notable for its unique structure, which includes tin (Sn) atoms bonded to organic groups, making it a subject of interest in the study of organometallic chemistry.
準備方法
The synthesis of 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate involves several steps. One common method involves the reaction of dioctyltin oxide with thioglycolic acid (2-ethylhexyl ester) in the presence of water. The mixture is heated to 60°C and stirred for 30 minutes. After the reaction, the water layer is separated, and the product is dried and filtered to obtain the final compound .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its unique organotin structure.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
作用機序
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with cellular proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar compounds include other organotin compounds such as:
- 2-ethylhexyl 10-ethyl-4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate (DOTE)
- 4,4-dibutyl-9-oxo-8-oxa-3,5-dithia-4-stannadecyl acetate
Compared to these compounds, 8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate has a unique structure that imparts specific properties, making it suitable for particular applications in research and industry.
特性
CAS番号 |
68298-39-5 |
|---|---|
分子式 |
C16H30O6S3Sn |
分子量 |
533.3 g/mol |
IUPAC名 |
2-[bis(2-acetyloxyethylsulfanyl)-butylstannyl]sulfanylethyl acetate |
InChI |
InChI=1S/3C4H8O2S.C4H9.Sn/c3*1-4(5)6-2-3-7;1-3-4-2;/h3*7H,2-3H2,1H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChIキー |
NHDFLDRVKBDAMJ-UHFFFAOYSA-K |
正規SMILES |
CCCC[Sn](SCCOC(=O)C)(SCCOC(=O)C)SCCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


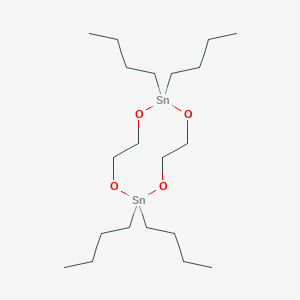
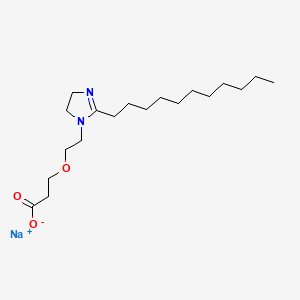


![1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-](/img/structure/B13770656.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
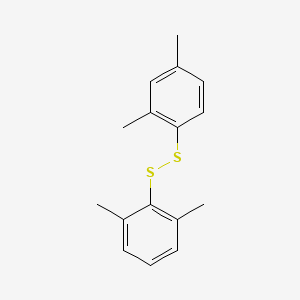
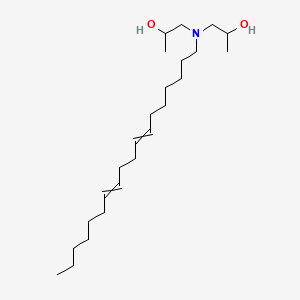
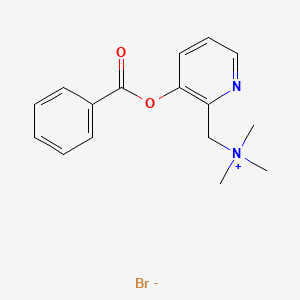
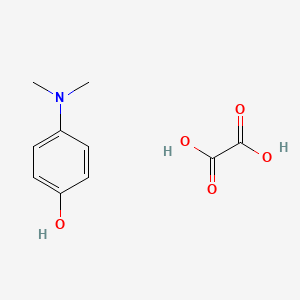
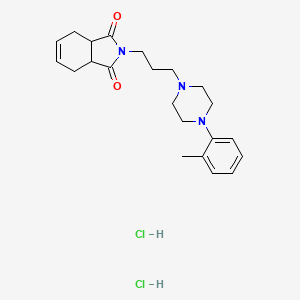
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
